molecular formula C38H38F6N4O6 B1495654 Rhodamine 6G p-diaminoxylene amide bis (trifluoroacetate)

Rhodamine 6G p-diaminoxylene amide bis (trifluoroacetate)

Cat. No.: B1495654
M. Wt: 760.7 g/mol
InChI Key: NWLZLJKDDQUWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine 6G p-diaminoxylene amide bis (trifluoroacetate) is a useful research compound. Its molecular formula is C38H38F6N4O6 and its molecular weight is 760.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rhodamine 6G p-diaminoxylene amide bis (trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodamine 6G p-diaminoxylene amide bis (trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H38F6N4O6

Molecular Weight

760.7 g/mol

IUPAC Name

[9-[2-[[4-(azaniumylmethyl)phenyl]methylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27(15-21(29)3)33(28-16-22(4)30(37-6-2)18-32(28)40-31)25-9-7-8-10-26(25)34(39)38-20-24-13-11-23(19-35)12-14-24;2*3-2(4,5)1(6)7/h7-18,36H,5-6,19-20,35H2,1-4H3,(H,38,39);2*(H,6,7)

InChI Key

NWLZLJKDDQUWKR-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC5=CC=C(C=C5)C[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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